molecular formula C16H13ClO2 B3425413 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 41564-68-5

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3425413
CAS No.: 41564-68-5
M. Wt: 272.72 g/mol
InChI Key: RESSHTKZHPRDTR-NYYWCZLTSA-N
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Description

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 4-chlorophenyl group and a 4-methoxyphenyl group attached to the prop-2-en-1-one backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure is as follows:

    Starting Materials: 4-chlorobenzaldehyde and 4-methoxyacetophenone.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide.

    Solvent: Ethanol or methanol.

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

The reaction proceeds as follows:

4-chlorobenzaldehyde+4-methoxyacetophenoneNaOHThis compound\text{4-chlorobenzaldehyde} + \text{4-methoxyacetophenone} \xrightarrow{\text{NaOH}} \text{this compound} 4-chlorobenzaldehyde+4-methoxyacetophenoneNaOH​this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction can lead to the formation of saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Epoxides or carboxylic acids.

    Reduction: Saturated ketones or alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its pharmacologically active chalcone structure.

    Industry: Used in the synthesis of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzymes and other proteins, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one: Lacks the methoxy group on the phenyl ring.

    3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one: Lacks the chloro group on the phenyl ring.

    3-(4-Bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains a bromine atom instead of chlorine.

Uniqueness

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is unique due to the presence of both the 4-chlorophenyl and 4-methoxyphenyl groups. This combination of substituents can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar chalcones.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESSHTKZHPRDTR-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301194118
Record name (2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one
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Molecular Weight

272.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41564-68-5, 6552-68-7
Record name (2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC55908
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55908
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one
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Record name 4-CHLORO-4'-METHOXYCHALCONE
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Synthesis routes and methods

Procedure details

By a procedure similar to that of example 1.59.1, starting from 4-chlorobenzaldehyde and commercial 4-methoxyacetophenone, 3-(4-chlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one was obtained as yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one synthesized and characterized in the lab?

A: Researchers successfully synthesized (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one through a condensation reaction between 4-methoxyacetophenone and 4-chlorobenzaldehyde. [, ] This reaction was carried out in ethanol at 30 °C under ultrasound irradiation to potentially enhance reaction efficiency. [] The structure of the synthesized compound was confirmed using a combination of spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), ¹H Nuclear Magnetic Resonance (¹H NMR), and ¹³C Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. [, ]

Q2: What biological activities have been reported for (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one?

A: (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has demonstrated promising antibacterial activity against various bacterial strains. [] This activity was identified through a combinatorial synthesis approach where mini-libraries of chalcone derivatives, including (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, were screened. Notably, this compound displayed superior antibacterial activity compared to other synthesized compounds and even surpassed the overall activity observed within the mini-libraries. []

Q3: Has the molluscicidal potential of (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one and its derivatives been explored?

A: Yes, researchers investigated the potential of (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one as a starting material for developing new molluscicidal agents. [] They synthesized a series of nicotinonitrile derivatives using (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one as the precursor. Interestingly, two of the synthesized nicotinonitrile-2-thiolate salts exhibited greater mortality in M. cartusiana land snails compared to the reference compound Acetamiprid. [] Further investigations revealed that these nicotinonitrile-2-thiolate salts impacted biochemical parameters in the snails, including reduced acetylcholinesterase (AChE) and total soluble protein (TSP) levels and elevated transaminase (ALT and AST) concentrations. []

Q4: Have computational methods been employed to study (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one?

A: Absolutely, Density Functional Theory (DFT) calculations have been employed to optimize the geometry of (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one and derive key molecular parameters. [] Researchers utilized the B3LYP/6-31G(d,p) basis set to compute optimized geometrical parameters like bond lengths and angles. Additionally, Time-Dependent DFT (TD-DFT) calculations using the same basis set provided insights into absorption energies, oscillator strengths, and electronic transitions. These calculations were performed both in a vacuum and in dichloromethane (DCM) as a solvent to understand the impact of polarity on the compound's electronic properties. []

Q5: What further research directions are suggested by the existing data on (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one?

A5: Future research could explore the structure-activity relationships (SAR) of (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one and its derivatives to optimize their antibacterial and molluscicidal activities. Investigating the mechanism of action for both activities would provide valuable insights. Additionally, evaluating the toxicity profiles and potential environmental impacts of these compounds is crucial for assessing their suitability for further development.

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